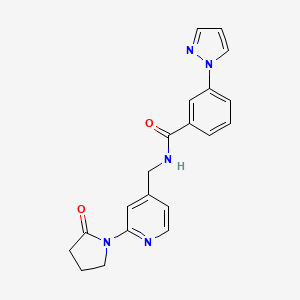

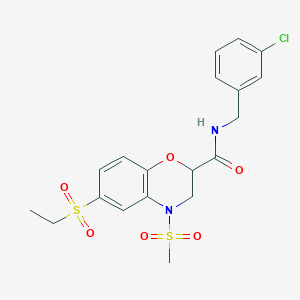

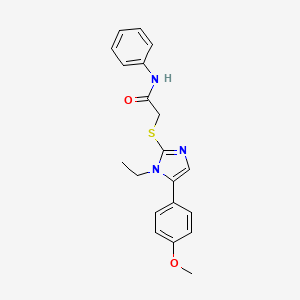

N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)-3-(1H-吡唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step reactions. For instance, the synthesis of cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes required a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, the synthesis of benzopyrano[4,3-b]pyrrol-4(1H)-ones from N(α)-(2-oxo-2H-1-benzopyran-4-yl)Weinreb α-aminoamides involved the reaction of 4-chlorocoumarin and α-aminoacid derivatives with organometallic compounds, leading to cyclization and the formation of the desired compounds . These examples demonstrate the complexity and creativity required in the synthesis of benzamide derivatives.

Molecular Structure Analysis

X-ray single-crystal diffraction is a common technique used to determine the molecular structure of benzamide derivatives. The crystal structures of the synthesized products provide insights into atom positions, bond lengths, bond angles, and dihedral angles . For example, the crystal packing of antipyrine-like derivatives was mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts observed . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the benzamide moiety. In the case of the [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives, the coordination to copper(II) ions resulted in significant cytotoxicity against certain cancer cell lines, indicating a potential application in medicinal chemistry . The synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide also highlights the importance of functional group transformations in achieving the desired chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the crystal and molecular structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by intermolecular hydrogen bonds, which could affect its solubility and melting point . Additionally, the thermal decomposition of the compound was studied using thermogravimetric analysis, providing insights into its stability .

科学研究应用

分子相互作用研究

与 N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)-3-(1H-吡唑-1-基)苯甲酰胺 相似的化合物一直是分子相互作用研究的主题。例如,对大麻素受体拮抗剂的分子相互作用的研究揭示了这些复杂分子的构象偏好和结合模式,阐明了它们的药理活性 (Shim 等,2002)。

抗癌活性

另一个关注领域是探索组蛋白脱乙酰酶 (HDAC) 抑制剂,它在癌症治疗中发挥重要作用。具有苯甲酰胺基团的化合物(类似于所讨论的化合物)已被发现具有显着的抗肿瘤活性,目前正在作为潜在的抗癌药物进行研究 (Zhou 等,2008)。

合成应用

含吡唑和苯甲酰胺官能团的化合物的合成多功能性在新型合成方法的开发中得到证明。这些方法能够构建复杂分子,可用作药物或材料的构建模块 (Yıldırım 等,2005)。

抗菌和抗真菌研究

研究吡唑衍生物的抗菌和抗真菌特性,已经确定了对生物活性至关重要的药效团位点。这项研究有助于开发新的抗菌和抗真菌剂 (Titi 等,2020)。

含氮杂环

含氮杂环化合物(包括吡嗪和吡咯)的化学性质和应用已得到广泛综述。由于其多样的生物活性,这些化合物对于开发药物、农用化学品和材料至关重要 (Higasio & Shoji,2001)。

属性

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c26-19-6-2-10-24(19)18-12-15(7-9-21-18)14-22-20(27)16-4-1-5-17(13-16)25-11-3-8-23-25/h1,3-5,7-9,11-13H,2,6,10,14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYARBRDOZYQXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)

![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)

![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)